2,4,6-Trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde
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Overview
Description
2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor.
Hydroxylation: Introduction of hydroxyl groups at the 2, 4, and 6 positions of the aromatic ring.
Formylation: Introduction of the formyl group at the 5 position.
Alkylation: Addition of the 1-oxo-3-methylbutyl group at the 3 position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins.
Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trihydroxybenzaldehyde: Lacks the 1-oxo-3-methylbutyl group.
3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde: Lacks the hydroxyl groups.
Uniqueness
2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde is unique due to the combination of hydroxyl groups and the 1-oxo-3-methylbutyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63861-11-0 |
---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2,4,6-trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde |
InChI |
InChI=1S/C13H16O5/c1-6(2)4-9(15)10-12(17)7(3)11(16)8(5-14)13(10)18/h5-6,16-18H,4H2,1-3H3 |
InChI Key |
NGJANBBWZSMYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(=O)CC(C)C)O)C=O)O |
Origin of Product |
United States |
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